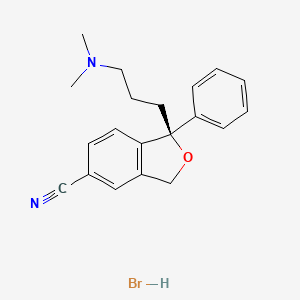
rac Desfluoro Citalopram Hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac Desfluoro Citalopram Hydrobromide: is a selective serotonin reuptake inhibitor (SSRI) that is being actively investigated for its therapeutic potential in various fields of research. It has the molecular formula C20H22N2O . HBr and is known for its role in enhancing serotonergic transmission through the inhibition of serotonin reuptake.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of rac Desfluoro Citalopram Hydrobromide involves the C-alkylation of 1-(4’-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (cyanophthalane) with 3-dimethylaminopropylchloride in the presence of potassium tertiary butoxide. The alkylation is typically carried out in the presence of dimethylsulphoxide (DMSO). The resulting citalopram can be isolated as a crystalline solid by adding an equal volume of a water-miscible solvent, such as isopropanol (IPA), to the mixture .
Industrial Production Methods: In industrial settings, the production of citalopram hydrobromide involves reacting citalopram (base) with aqueous hydrobromic acid at a pH of 1-3. This process ensures the formation of highly pure crystalline citalopram hydrobromide .
化学反应分析
Types of Reactions: rac Desfluoro Citalopram Hydrobromide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学研究应用
rac Desfluoro Citalopram Hydrobromide is widely used in scientific research due to its role as a selective serotonin reuptake inhibitor. Its applications include:
Chemistry: Used as a reference material in analytical chemistry.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating depression and other mood disorders.
Industry: Used in the development of pharmaceutical formulations and transdermal drug delivery systems
作用机制
The mechanism of action of rac Desfluoro Citalopram Hydrobromide involves the inhibition of the serotonin transporter, leading to increased levels of serotonin in the synaptic cleft. This enhances serotonergic neurotransmission and is believed to contribute to its antidepressant effects. The compound has minimal effects on dopamine and norepinephrine transporters and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .
相似化合物的比较
Citalopram: Another SSRI with a similar mechanism of action but includes a fluorine atom.
Escitalopram: The S-enantiomer of citalopram, known for its higher potency.
Fluoxetine: An SSRI with a different chemical structure but similar therapeutic effects.
Uniqueness: rac Desfluoro Citalopram Hydrobromide is unique due to the absence of a fluorine atom, which may influence its pharmacokinetic properties and therapeutic profile. Its selective inhibition of serotonin reuptake with minimal effects on other neurotransmitter systems also distinguishes it from other SSRIs .
属性
分子式 |
C20H23BrN2O |
|---|---|
分子量 |
387.3 g/mol |
IUPAC 名称 |
(1S)-1-[3-(dimethylamino)propyl]-1-phenyl-3H-2-benzofuran-5-carbonitrile;hydrobromide |
InChI |
InChI=1S/C20H22N2O.BrH/c1-22(2)12-6-11-20(18-7-4-3-5-8-18)19-10-9-16(14-21)13-17(19)15-23-20;/h3-5,7-10,13H,6,11-12,15H2,1-2H3;1H/t20-;/m0./s1 |
InChI 键 |
JWJCOJSCDWGPRN-BDQAORGHSA-N |
手性 SMILES |
CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3.Br |
规范 SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


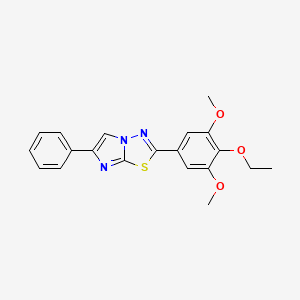
![N-[2-(4-{[3-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)propyl]amino}phenyl)ethyl]-2-bromoacetamide](/img/structure/B12932596.png)
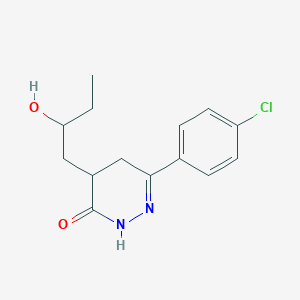
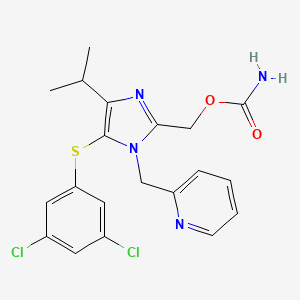
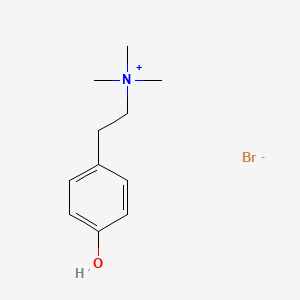

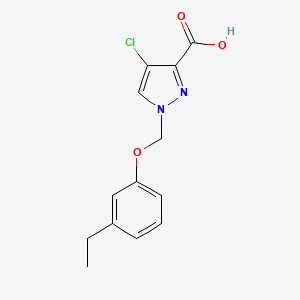


![10,16-bis(3,5-ditert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12932680.png)
![8-Azaspiro[4.5]decan-1-ol](/img/structure/B12932687.png)
![N~1~-[2-(Dibutylamino)ethyl]-9-oxo-9,10-dihydroacridine-1,2-disulfonamide](/img/structure/B12932688.png)


